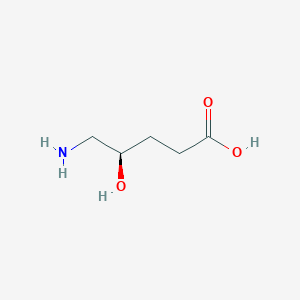![molecular formula C24H16N6 B14087468 Pyrimidine, 4,6-bis([2,2'-bipyridin]-6-yl)- CAS No. 167412-36-4](/img/structure/B14087468.png)
Pyrimidine, 4,6-bis([2,2'-bipyridin]-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their extensive applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring two bipyridine moieties attached to a pyrimidine core, makes it a valuable ligand in coordination chemistry and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- typically involves the coupling of pyrimidine derivatives with bipyridine units. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyrimidine with a boronic acid derivative of bipyridine in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 80 to 100°C, and in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine units can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced bipyridine units .
Scientific Research Applications
Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes or DNA, leading to changes in their activity or function. The bipyridine units play a crucial role in coordinating with metal centers, while the pyrimidine core provides additional binding sites and structural stability .
Comparison with Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative with two pyridine rings connected at the 2-position.
4,4’-Bipyridine: Another bipyridine derivative with pyridine rings connected at the 4-position.
Pyrimidine, 2,4,6-tris([2,2’-bipyridin]-6-yl)-: A more complex derivative with three bipyridine units attached to a pyrimidine core.
Uniqueness: Pyrimidine, 4,6-bis([2,2’-bipyridin]-6-yl)- is unique due to its specific structural arrangement, which allows for versatile coordination with metal ions and interactions with biological molecules. This makes it a valuable compound for various scientific research applications, distinguishing it from other bipyridine derivatives .
Properties
CAS No. |
167412-36-4 |
|---|---|
Molecular Formula |
C24H16N6 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C24H16N6/c1-3-13-25-17(7-1)19-9-5-11-21(29-19)23-15-24(28-16-27-23)22-12-6-10-20(30-22)18-8-2-4-14-26-18/h1-16H |
InChI Key |
YWDAHRHRZBYXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC(=NC=N3)C4=CC=CC(=N4)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methoxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087389.png)
![{[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B14087392.png)



![13-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14087400.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B14087412.png)
![2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087416.png)


![1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087442.png)
![2-Benzyl-7-fluoro-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087451.png)

![tert-butyl N-[2-(2-{2-[(5-nitropyridin-2-yl)oxy]ethoxy}ethoxy)ethyl]carbamate](/img/structure/B14087463.png)
